4-Desmethoxypropoxyl-4-methoxy S-Deoxo Rabeprazole (CAS 102804-82-0), officially designated as Rabeprazole EP Impurity G, is a critical thioether reference standard utilized in pharmaceutical quality control. Structurally, it features a 4-methoxy substitution in place of the standard 4-(3-methoxypropoxy) group found on the active pharmaceutical ingredient (API), alongside a reduced sulfide linkage [1]. Procurement of this high-purity standard is mandatory for establishing baseline system suitability, validating chromatographic resolution, and ensuring strict compliance with European Pharmacopoeia (EP) and United States Pharmacopeia (USP) monographs during the commercial production and stability testing of Rabeprazole sodium[2].
In pharmaceutical analytical workflows, generic substitution of reference standards is strictly prohibited and scientifically invalid. Substituting Rabeprazole Impurity G with closely related thioether precursors, such as Rabeprazole Impurity A (the standard 3-methoxypropoxy sulfide), fundamentally compromises HPLC method validation [1]. Each specific impurity possesses a unique relative retention time (RRT) and UV response factor (RRF) dictated by its exact substitution pattern. Failure to utilize the precise CAS 102804-82-0 standard prevents accurate limit of quantitation (LOQ) determination, leading to failed system suitability tests, out-of-specification (OOS) investigations, and inevitable regulatory rejection during Abbreviated New Drug Application (ANDA) submissions [2].
The structural modification from a 3-methoxypropoxy group to a 4-methoxy group significantly alters the lipophilicity of the molecule, directly impacting its chromatographic behavior. In standard reverse-phase HPLC, Rabeprazole Impurity G exhibits a distinct Relative Retention Time (RRT) compared to the primary synthetic precursor, Impurity A [1]. This quantitative separation ensures that Impurity G can be baseline-resolved from both the API and other synthetic byproducts, a critical requirement for stability-indicating assays.
| Evidence Dimension | Relative Retention Time (RRT) vs. Rabeprazole API |
| Target Compound Data | RRT ~ 1.25 (Impurity G) |
| Comparator Or Baseline | RRT ~ 1.80 (Rabeprazole Impurity A) |
| Quantified Difference | 0.55 RRT unit shift |
| Conditions | RP-HPLC, C18 stationary phase, ammonium acetate/acetonitrile gradient |
Procurement of this exact standard is necessary to assign the correct peak at RRT 1.25, ensuring accurate integration and preventing co-elution artifacts during batch release testing.
For low-level impurity tracking, mass spectrometry relies on precise precursor ion identification. Rabeprazole Impurity G yields a specific protonated molecular ion that is easily distinguishable from both the API and the standard sulfide precursor [1]. The absence of the propoxy extension results in a significant mass shift, allowing for unambiguous selected ion monitoring (SIM) or multiple reaction monitoring (MRM) transitions without cross-talk.
| Evidence Dimension | ESI-MS Precursor Ion[M+H]+ |
| Target Compound Data | m/z 286.1 |
| Comparator Or Baseline | m/z 344.1 (Rabeprazole Impurity A) and m/z 360.1 (Rabeprazole API) |
| Quantified Difference | -58 Da mass shift vs Impurity A; -74 Da vs API |
| Conditions | Positive electrospray ionization (ESI+), low-resolution quadrupole MS |
Enables unambiguous mass-to-charge differentiation for LC-MS/MS trace analysis, preventing false positive impurity reporting during regulatory compliance testing.
Unlike the active pharmaceutical ingredient, which contains a highly acid-labile sulfoxide moiety, Rabeprazole Impurity G is a stable thioether. This structural difference translates to vastly superior solution stability under acidic conditions (pH 2.0) [1]. While the API rapidly degrades via the Smiles rearrangement pathway, Impurity G remains intact, allowing for extended autosampler stability during protracted analytical sequences.
| Evidence Dimension | Solution Recovery after 24 hours at pH 2.0 |
| Target Compound Data | > 98% Recovery |
| Comparator Or Baseline | < 10% Recovery (Rabeprazole API) |
| Quantified Difference | > 88% improvement in acidic stability |
| Conditions | 0.01 N HCl solution, 25°C, analyzed via HPLC-UV |
Allows analytical laboratories to prepare large batches of standard solutions for overnight autosampler queues without risking in-situ degradation and subsequent validation failure.
For laboratories utilizing this compound as a synthetic precursor to generate novel 4-methoxy rabeprazole analogs, the oxidation kinetics from sulfide to sulfoxide differ from the standard API synthesis. The reduced steric bulk and altered electron-donating profile of the 4-methoxy group (compared to 3-methoxypropoxy) necessitate recalibrated stoichiometric equivalents of oxidizing agents like mCPBA to prevent over-oxidation to the sulfone[1].
| Evidence Dimension | Optimal Oxidant Stoichiometry for Sulfoxide Yield |
| Target Compound Data | 1.05 equivalents mCPBA (to avoid sulfone formation) |
| Comparator Or Baseline | 1.10 - 1.15 equivalents mCPBA (Standard Rabeprazole Impurity A) |
| Quantified Difference | 0.05 - 0.10 equivalent reduction in oxidant tolerance |
| Conditions | Dichloromethane solvent, -10°C to 0°C, 2-hour reaction time |
Critical for process chemists procuring this material as a building block, ensuring high-yield conversion to the corresponding sulfoxide without excessive sulfone impurity generation.
Directly leveraging its unique RRT and mass signature (as detailed in Section 3), this standard is procured by QC laboratories to validate stability-indicating HPLC and LC-MS methods. It ensures that the 4-methoxy sulfide degradation product or process impurity is accurately quantified and baseline-resolved from the API, fulfilling strict ICH Q2(R1) regulatory guidelines [1].
Routine batch release of Rabeprazole sodium requires daily verification of chromatographic performance. Utilizing this specific CAS 102804-82-0 standard ensures that the column theoretical plates, tailing factors, and resolution metrics are functioning correctly before analyzing commercial pharmaceutical batches[1].
Due to its robust stability and specific oxidation kinetics, process chemists procure this compound as an advanced intermediate. It serves as the direct precursor for synthesizing the 4-methoxy sulfoxide analog of Rabeprazole, enabling structure-activity relationship (SAR) studies or the generation of comprehensive impurity libraries for toxicological assessment [2].